An In-depth Technical Guide to 2-Methyl-4-nitrobenzoyl chloride: Properties, Handling, and Applications
An In-depth Technical Guide to 2-Methyl-4-nitrobenzoyl chloride: Properties, Handling, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-4-nitrobenzoyl chloride, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, safe handling protocols, and significant applications, offering field-proven insights and detailed experimental methodologies.
Compound Identification and Core Physical Properties
2-Methyl-4-nitrobenzoyl chloride is a substituted aromatic acyl chloride. The presence of an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring, in addition to the reactive acyl chloride moiety, imparts a unique combination of reactivity and steric influence, making it a valuable reagent in targeted chemical synthesis.
Table 1: Chemical Identifiers for 2-Methyl-4-nitrobenzoyl chloride [1][2][3]
| Identifier | Value |
| CAS Number | 30459-70-2 |
| IUPAC Name | 2-methyl-4-nitrobenzoyl chloride |
| Molecular Formula | C₈H₆ClNO₃ |
| Molecular Weight | 199.59 g/mol |
| SMILES | CC1=C(C=CC(=C1)[O-])C(=O)Cl |
| InChI Key | LMDIDOFTXQERLH-UHFFFAOYSA-N |
| PubChem CID | 12846485 |
Table 2: Key Physical Properties of 2-Methyl-4-nitrobenzoyl chloride
| Property | Value | Source(s) |
| Appearance | Pink to white solid, may also appear as a yellow crystalline solid. | [4][5][6] |
| Melting Point | 34 °C | [4][6][7] |
| Boiling Point | 149-153 °C at 14 Torr | [4][6][7] |
| Density | 1.386 g/cm³ (Predicted) | [4][6][7] |
| Solubility | Soluble in dichloromethane. Reacts with water. | [7] |
Synthesis and Purification
The primary route to synthesizing 2-Methyl-4-nitrobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid.[8] Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[8][9]
Experimental Protocol: Synthesis of 2-Methyl-4-nitrobenzoyl chloride
This protocol outlines the synthesis of 2-Methyl-4-nitrobenzoyl chloride from 2-methyl-4-nitrobenzoic acid using thionyl chloride.
Materials:
-
2-methyl-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dry toluene
-
Anhydrous reaction vessel with a reflux condenser and a gas trap
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to scrub the HCl and SO₂ byproducts.
-
To the flask, add 2-methyl-4-nitrobenzoic acid.
-
Carefully add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (typically between 70–110°C) for 1-3 hours, or until the evolution of gas ceases.[8]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate it under reduced pressure. Repeat this step.[10]
-
The crude 2-Methyl-4-nitrobenzoyl chloride can be purified by vacuum distillation.
Purification by Recrystallization
For further purification, recrystallization can be employed. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.
Experimental Protocol: Recrystallization
-
Dissolve the crude 2-Methyl-4-nitrobenzoyl chloride in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Chemical Reactivity and Mechanisms
As an acyl chloride, 2-Methyl-4-nitrobenzoyl chloride is a highly reactive compound, primarily undergoing nucleophilic acyl substitution reactions.[8] The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nitro group, making it susceptible to attack by nucleophiles.[8]
Nucleophilic Acyl Substitution
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process.[8]
Caption: General mechanism of nucleophilic acyl substitution.
Common Reactions:
-
Hydrolysis: Reacts with water to form 2-methyl-4-nitrobenzoic acid and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions.[2]
-
Esterification: Reacts readily with alcohols to form the corresponding esters.[8]
-
Amidation: Reacts with primary or secondary amines to yield substituted amides.[8]
Safety, Handling, and Storage
2-Methyl-4-nitrobenzoyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard Statements
| Code | Hazard Statement |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H331 | Toxic if inhaled |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Dispensing: Use dry glassware and syringes for transferring the chemical.
-
Spills: In case of a spill, do not use water. Absorb with a dry, inert material such as sand or vermiculite and dispose of as hazardous waste.
Storage:
Store 2-Methyl-4-nitrobenzoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.[11] Storage at 2-8°C under an inert atmosphere is recommended.[5]
Key Applications in Research and Development
2-Methyl-4-nitrobenzoyl chloride is a crucial intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry.[4][8]
-
Synthesis of Tolvaptan-d7: It is a key intermediate in the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, a precursor to Tolvaptan-d7.[4][5] Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia.[4][8]
Caption: Role in the synthesis of Tolvaptan-d7.
Conclusion
2-Methyl-4-nitrobenzoyl chloride is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its effective use hinges on a thorough understanding of its physical properties, reactivity, and stringent adherence to safety and handling protocols. This guide provides the foundational knowledge and practical methodologies to enable researchers and scientists to utilize this compound safely and efficiently in their work.
References
-
2-Methyl-4-nitrobenzoyl chloride | C8H6ClNO3 | CID 12846485. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
2-Methyl-4-nitrobenzoyl chloride | CAS 30459-70-2. (n.d.). Veeprho. Retrieved January 2, 2026, from [Link]
-
CAS No : 30459-70-2 | Product Name : 2-Methyl-4-nitrobenzoyl chloride. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]
-
Synthesis of 2-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
-
p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
- CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (n.d.). Google Patents.
Sources
- 1. 2-Methyl-4-nitrobenzoyl chloride | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | FBA45970 [biosynth.com]
- 4. 2-Methyl-4-nitrobenzoyl chloride CAS#: 30459-70-2 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 [chemicalbook.com]
- 8. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]
- 9. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. chemicalbook.com [chemicalbook.com]
